N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
Description
N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a fluoro-methylphenyl group, a methyl group, and a diphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-15-19(25)13-14-21(16)26-24(29)22-17(2)28(20-11-7-4-8-12-20)27-23(22)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVFVGYYBLHICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the fluoro-methylphenyl group: This step involves the use of a fluorinated aromatic compound, which can be introduced through nucleophilic aromatic substitution reactions.
Carboxamide formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(4-fluoro-2-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: This compound shares the fluoro-methylphenyl group but has a different core structure.
4-methoxy-1,3-phthalamidesamides: These compounds have different substituents but share some structural similarities in the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
